(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyrrolidine-2,3-dione core. Common synthetic routes may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cyclization: This step involves the formation of the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies may focus on its efficacy, potency, and safety in treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Cresol: Cresols are methylphenols with similar aromatic properties but different substituents and reactivity.
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but has different functional groups and applications.
Uniqueness
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C26H25NO6 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO6/c1-17-12-13-21(32-17)24(28)22-23(27(14-7-15-31-2)26(30)25(22)29)18-8-6-11-20(16-18)33-19-9-4-3-5-10-19/h3-6,8-13,16,23,29H,7,14-15H2,1-2H3 |
InChI Key |
BLVFLOQHWJUULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC4=CC=CC=C4)CCCOC)O |
Origin of Product |
United States |
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